2-(4-Ethyl-phenyl)-benzooxazole
CAS No.: 37135-35-6
VCID: VC3844692
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(4-Ethyl-phenyl)-benzooxazole is a synthetic organic compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol . It belongs to the benzooxazole class of compounds, which are known for their diverse biological activities and applications in pharmaceuticals. This compound is identified by its CAS number, 37135-35-6, and is also known as 2-(4-ethylphenyl)-1,3-benzoxazole or 2-(4-ethylphenyl)benzo[d]oxazole . Biological Activities and ApplicationsWhile specific biological activities of 2-(4-Ethyl-phenyl)-benzooxazole are not detailed in the available literature, benzooxazole derivatives are known for their potential in pharmaceutical applications. These compounds have been explored for their antitumor, antibacterial, and other biological activities . The introduction of various substituents on the benzooxazole ring can modulate its biological properties, making it a versatile scaffold for drug design . Related Compounds and Research FindingsBenzooxazole derivatives have been studied extensively for their cytotoxic activities against cancer cell lines. For instance, the introduction of electron-donating groups on the benzooxazole ring can enhance its antiproliferative activity . Similarly, benzothiazole derivatives, which are structurally related to benzooxazoles, have shown potent antitumor activities .
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CAS No. | 37135-35-6 | |||||||||
Product Name | 2-(4-Ethyl-phenyl)-benzooxazole | |||||||||
Molecular Formula | C15H13NO | |||||||||
Molecular Weight | 223.27 g/mol | |||||||||
IUPAC Name | 2-(4-ethylphenyl)-1,3-benzoxazole | |||||||||
Standard InChI | InChI=1S/C15H13NO/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3 | |||||||||
Standard InChIKey | PWDRABLQVUHYAE-UHFFFAOYSA-N | |||||||||
SMILES | CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |||||||||
Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |||||||||
PubChem Compound | 3993383 | |||||||||
Last Modified | Jul 22 2023 |
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